6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-2-7-5(3-10-8)1-6(4-12)11-7/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBYJIAXBVACCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=CC(=NC=C21)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with an appropriate aldehyde precursor in the presence of a base, followed by cyclization to form the pyrrolo-pyridine core. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from 2-8°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.
Reduction: 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the chloro group can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
- Molecular Formula : C₈H₅ClN₂O
- CAS : 1000341-64-9
- Key Differences: The aldehyde group is at position 3 instead of 2. Computational similarity analysis shows an 84% structural similarity to the target compound .
1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde (Non-chlorinated Analog)
- Molecular Formula : C₇H₅N₂O
- CAS : 630395-95-8
- Key Differences : Lacks the chlorine substituent at position 4. The absence of chlorine reduces electron-withdrawing effects, increasing the electron density of the ring and making the aldehyde group less reactive toward nucleophiles .
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Heterocycle-Modified Analogs
4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde
- Molecular Formula: C₈H₄ClNOS
- CAS: Not explicitly listed (InChI Key: WIJJQDFZHFZBSD-UHFFFAOYSA-N)
- Key Differences: The pyrrole nitrogen in the target compound is replaced with sulfur, forming a thienopyridine core. However, the loss of hydrogen-bonding capability from nitrogen may reduce binding affinity in protein targets .
3-Chlorobenzoisothiazole 1,1-Dioxide
Functionalized Derivatives
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
- Molecular Formula : C₁₄H₉ClN₂O₃S
- CAS : 2704466-29-3
- Key Differences : A phenylsulfonyl group at position 1 and a [2,3-b] ring system instead of [3,2-c]. The sulfonyl group enhances stability against oxidation but reduces solubility in aqueous media. The altered ring connectivity ([2,3-b] vs. [3,2-c]) modifies π-orbital overlap, affecting aromaticity and electronic properties .
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride
Data Tables
Table 1: Structural and Physical Properties
Research Implications and Contradictions
- Sulfonyl Derivatives : Compounds like 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde exhibit enhanced stability but reduced solubility, highlighting a trade-off in drug design .
- Heterocycle Modifications: Thienopyridine analogs (e.g., 4-chlorothieno[3,2-c]pyridine-2-carbaldehyde) demonstrate how core heterocycle changes impact electronic properties and solubility .
Biological Activity
6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
This compound belongs to the pyrrolopyridine class of compounds. Its structure features a chloro substituent at the 6-position and an aldehyde functional group at the 2-position, which may contribute to its reactivity and biological properties.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit MPS1 kinase activity, a critical regulator in cell division and cancer progression. In a study involving human tumor xenograft models, this compound demonstrated dose-dependent inhibition of MPS1, with an IC50 value of approximately .
Table 1: Anticancer Activity of this compound
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. A study highlighted that pyrrole derivatives similar to this compound exhibited promising antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from to , indicating strong potential as an antibacterial agent .
Table 2: Antimicrobial Activity of Pyrrole Derivatives
| Compound Type | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrrole Derivative | Staphylococcus aureus | 3.12 - 12.5 | |
| Pyrrole Derivative | Escherichia coli | 3.12 - 12.5 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For example, it stabilizes an inactive conformation of MPS1 kinase, preventing ATP binding and subsequent activation . Additionally, its aldehyde group may facilitate interactions with nucleophiles in biological systems.
Case Studies
Several studies have investigated the biological activity of this compound:
- MPS1 Inhibition Study : In vitro assays demonstrated that the compound effectively inhibited MPS1 kinase activity in cancer cell lines. The study reported a significant reduction in cell proliferation at concentrations correlating with the IC50 values obtained from enzyme assays .
- Antibacterial Evaluation : In another study focusing on antimicrobial properties, various pyrrole derivatives were tested against common bacterial strains. The results indicated that compounds similar to this compound showed enhanced activity compared to standard antibiotics like ciprofloxacin .
Q & A
Basic: How is 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde structurally characterized, and what are its key identifiers?
Answer:
The compound is identified by its IUPAC name, CAS RN 1432754-61-4, molecular formula C₈H₅ClN₂O , and molecular weight 180.59 g/mol . Key identifiers include:
- PubChem CID : 129917198
- MDL Number : MFCD24447539
- SMILES : ClC1=CC2=C(N1)C(=O)C=C2
Structural confirmation requires ¹H/¹³C NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) and HRMS for molecular ion validation. Purity is assessed via HPLC (>95% by area normalization) and melting point analysis (if crystalline) .
Basic: What are the standard synthetic routes for this compound?
Answer:
Synthesis typically involves multi-step protocols :
Core formation : Cyclization of substituted pyridine precursors (e.g., 3-aminopyridine derivatives) with chloroacetylene under Pd-catalyzed conditions.
Aldehyde introduction : Vilsmeier-Haack formylation at the 2-position using POCl₃/DMF .
Optimization Tips :
- Use anhydrous solvents (e.g., THF, DCM) to avoid side reactions.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
- Purify via column chromatography (SiO₂, gradient elution) .
Basic: Which analytical techniques are critical for assessing purity and stability?
Answer:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities.
- Spectroscopy : FTIR for aldehyde C=O stretch (~1700 cm⁻¹) and UV-Vis for π-π* transitions (λmax ~270–300 nm).
- Stability Testing : Accelerated degradation studies under pH variations (2–12) and thermal stress (40–60°C) to identify hydrolysis or oxidation products .
Advanced: How do the chloro and aldehyde groups influence reactivity in cross-coupling reactions?
Answer:
The aldehyde acts as an electrophile for nucleophilic additions (e.g., condensation with amines to form Schiff bases) or Wittig reactions . The chloro group enables Suzuki-Miyaura couplings (with aryl boronic acids) or SNAr reactions (with amines/thiols).
Example Reaction Table :
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | 80°C, DMF/H₂O | Biaryl derivatives |
| Reductive Amination | NaBH₃CN, primary amine | MeOH, RT | Secondary amines |
Advanced: What computational methods predict the compound’s reactivity and binding affinity?
Answer:
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to study electron distribution at the aldehyde and chloro sites.
- Molecular Docking : Screen against kinase targets (e.g., FGFR1) using AutoDock Vina; the aldehyde may form hydrogen bonds with catalytic lysine residues.
- MD Simulations : Assess stability in aqueous vs. lipid environments (GROMACS) .
Advanced: How to resolve contradictions in reported synthetic yields?
Answer:
Discrepancies often arise from catalyst loading (e.g., 2–5 mol% Pd) or solvent polarity . Systematic optimization via DoE (Design of Experiments) is recommended:
- Vary parameters (temperature, solvent, catalyst).
- Use ANOVA to identify statistically significant factors.
- Validate with reproducibility trials in inert atmospheres .
Advanced: What biological targets are hypothesized for this compound?
Answer:
Based on structural analogs (e.g., pyrrolo[2,3-b]pyridine derivatives), potential targets include:
- Kinase Inhibitors : FGFR, JAK2 (aldehyde group mimics ATP’s ribose moiety).
- Antimicrobial Agents : Via disruption of bacterial topoisomerases.
Note: Preliminary assays (e.g., enzymatic inhibition, MIC testing) are required to confirm activity .
Advanced: How does pH affect the compound’s stability in solution?
Answer:
- Acidic Conditions (pH <3) : Aldehyde protonation reduces electrophilicity, slowing hydrolysis.
- Alkaline Conditions (pH >9) : Aldehyde undergoes Cannizzaro disproportionation.
Stability Protocol : Store in neutral, anhydrous DMSO at -20°C; monitor degradation via LC-MS over 14 days .
Advanced: How does substitution at the pyrrole ring impact biological activity compared to analogs?
Answer:
Comparative studies with 6-cyano or 6-amino analogs show:
- Electron-withdrawing groups (Cl, CN) : Enhance metabolic stability but reduce solubility.
- Electron-donating groups (NH₂) : Improve binding affinity but increase oxidation risk.
SAR Table :
| Substituent | LogP | Solubility (mg/mL) | IC50 (FGFR1, nM) |
|---|---|---|---|
| 6-Cl | 2.1 | 0.8 | 120 |
| 6-CN | 1.9 | 0.5 | 95 |
| 6-NH₂ | 1.4 | 1.2 | 65 |
Advanced: What strategies improve purification of this aldehyde-containing compound?
Answer:
- Challenge : Aldehyde reactivity causes column adsorption.
- Solutions :
- Use silica gel pretreated with 1% triethylamine to reduce interactions.
- Employ size-exclusion chromatography (Sephadex LH-20) for mild separation.
- Recrystallize from toluene/hexane mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
